Ac-DL-Nle-DL-Asp(1)-bAla-DL-2Nal-DL-Arg-DL-Trp-DL-Lys(1)-NH2
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Overview
Description
Ac-DL-Nle-DL-Asp(1)-bAla-DL-2Nal-DL-Arg-DL-Trp-DL-Lys(1)-NH2 is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes. This particular compound is composed of a sequence of amino acids, each with specific stereochemistry (DL) and modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-DL-Nle-DL-Asp(1)-bAla-DL-2Nal-DL-Arg-DL-Trp-DL-Lys(1)-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. High-performance liquid chromatography (HPLC) is commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This peptide can undergo oxidation, particularly at the tryptophan and methionine residues.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfone derivatives.
Scientific Research Applications
Chemistry
In chemistry, this peptide can be used as a model compound to study peptide synthesis, folding, and stability.
Biology
In biological research, it can serve as a tool to investigate protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine
In medicine, synthetic peptides like this one are explored for their potential as therapeutic agents, including as antimicrobial peptides, enzyme inhibitors, and signaling molecules.
Industry
In the industrial sector, peptides are used in the development of cosmetics, food additives, and as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of Ac-DL-Nle-DL-Asp(1)-bAla-DL-2Nal-DL-Arg-DL-Trp-DL-Lys(1)-NH2 depends on its specific sequence and structure. It may interact with molecular targets such as receptors, enzymes, or ion channels. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Ac-DL-Nle-DL-Asp(1)-DL-His-DL-Phe-DL-Arg-DL-Trp-DL-Lys(1)-OH
- Ac-DL-Nle-DL-Asp(1)-DL-His-DL-Phe-DL-Arg-DL-Trp-DL-Lys(1)-NH2
Uniqueness
The uniqueness of Ac-DL-Nle-DL-Asp(1)-bAla-DL-2Nal-DL-Arg-DL-Trp-DL-Lys(1)-NH2 lies in its specific sequence and modifications, which confer distinct biological and chemical properties. These properties can be leveraged for targeted research and applications in various fields.
Properties
Molecular Formula |
C51H69N13O9 |
---|---|
Molecular Weight |
1008.2 g/mol |
IUPAC Name |
16-(2-acetamidohexanoylamino)-6-[3-(diaminomethylideneamino)propyl]-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,15,18-hexaoxo-1,4,7,10,14,19-hexazacyclotetracosane-24-carboxamide |
InChI |
InChI=1S/C51H69N13O9/c1-3-4-15-38(59-30(2)65)47(70)64-42-28-44(67)55-22-10-9-17-37(45(52)68)61-50(73)41(27-34-29-58-36-16-8-7-14-35(34)36)63-48(71)39(18-11-23-57-51(53)54)62-49(72)40(60-43(66)21-24-56-46(42)69)26-31-19-20-32-12-5-6-13-33(32)25-31/h5-8,12-14,16,19-20,25,29,37-42,58H,3-4,9-11,15,17-18,21-24,26-28H2,1-2H3,(H2,52,68)(H,55,67)(H,56,69)(H,59,65)(H,60,66)(H,61,73)(H,62,72)(H,63,71)(H,64,70)(H4,53,54,57) |
InChI Key |
ZFZDDBJAFMOQSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CCNC1=O)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)C |
Origin of Product |
United States |
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